molecular formula C₆₁H₆₃Cl₂F₃N₈O₂₄ xH₂O B139664 去钒古霉素 CAS No. 101485-50-1

去钒古霉素

货号 B139664
CAS 编号: 101485-50-1
分子量: 1306.1 g/mol
InChI 键: QCHYVJAUGVHJHX-PZIRYZLHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desvancosaminyl vancomycin is a glycopeptide that is vancomycin lacking the vancoaminyl residue . It belongs to the class of organic compounds known as oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .


Synthesis Analysis

The enzyme, isolated from the bacterium Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin . The reaction catalyzed is devancoaminyl-vancomycin + dTDP-beta-L-vancosamine <=> dTDP + H (+) + vancomycin .


Molecular Structure Analysis

Desvancosaminyl vancomycin has a complex structure with a molecular weight of approximately 1306.08 . It contains a total of 161 bonds, including 99 non-H bonds, 38 multiple bonds, 11 rotatable bonds, 8 double bonds, 30 aromatic bonds, 6 six-membered rings, and 1 twelve-membered ring .


Chemical Reactions Analysis

The enzyme devancosaminyl-vancomycin vancosaminetransferase, isolated from Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin .


Physical And Chemical Properties Analysis

Desvancosaminyl vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .

科学研究应用

糖肽类抗生素的开发

去钒古霉素作为一种衍生自钒古霉素的抗生素,在糖肽类抗生素的开发中发挥着重要作用。Losey 等人(2001 年)的研究深入探讨了钒古霉素的糖基化,其中 GtfB 和 GtfE 等酶将钒古霉素修饰为去钒古霉素,促进了钒古霉素类糖肽的变体糖形式的发展。这一过程对于创造具有增强生物活性的新型糖肽类抗生素至关重要 (Losey 等人,2001 年)

抗生素耐药性研究

对去钒古霉素的研究有助于了解抗生素耐药性。例如,Weigel 等人(2003 年)研究了金黄色葡萄球菌的高水平耐钒古霉素分离株,提供了有关钒古霉素及其衍生物如何与耐药细菌相互作用的见解。这项研究对于解决临床环境中的抗生素耐药性挑战至关重要 (Weigel 等人,2003 年)

增强的药物递送系统

人们正在探索使用钒古霉素衍生物(如去钒古霉素)来创新药物递送系统,以提高治疗效果。Vanamala 等人(2021 年)专注于开发含有钒古霉素的脂质纳米颗粒,用于针对抗生素耐药菌的靶向治疗。这些进步为克服当前细菌感染治疗中的局限性提供了有希望的解决方案 (Vanamala 等人,2021 年)

对分子相互作用和结合机制的见解

了解钒古霉素衍生物的分子相互作用和结合机制对于开发更有效的抗生素至关重要。Wang 等人(2018 年)详细阐述了钒古霉素及其衍生物(包括去钒古霉素)如何与细菌细胞壁结构相互作用。这项研究对于设计具有改进结合和功效的新型糖肽类抗生素至关重要 (Wang 等人,2018 年)

安全和危害

When handling Desvancosaminyl vancomycin, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,59+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHYVJAUGVHJHX-PZIRYZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H62Cl2N8O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desvancosaminyl vancomycin

CAS RN

101485-50-1
Record name Desvancosaminyl vancomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04529
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvancosaminyl vancomycin
Reactant of Route 2
Desvancosaminyl vancomycin
Reactant of Route 3
Desvancosaminyl vancomycin
Reactant of Route 4
Desvancosaminyl vancomycin
Reactant of Route 5
Desvancosaminyl vancomycin
Reactant of Route 6
Desvancosaminyl vancomycin

Citations

For This Compound
46
Citations
HC Losey, MW Peczuh, Z Chen, US Eggert… - Biochemistry, 2001 - ACS Publications
… GtfB efficiently glucosylates vancomycin aglycone using UDP-glucose as the glycosyl donor to form desvancosaminyl-vancomycin (vancomycin pseudoaglycone), with k cat of 17 min - …
Number of citations: 209 pubs.acs.org
AM Mulichak, W Lu, HC Losey, CT Walsh… - Biochemistry, 2004 - ACS Publications
The TDP-vancosaminyltransferase GtfD catalyzes the attachment of l-vancosamine to a monoglucosylated heptapeptide intermediate during the final stage of vancomycin biosynthesis. …
Number of citations: 160 pubs.acs.org
MN Preobrazhenskaya… - Expert Opinion on …, 2004 - Taylor & Francis
The review summarises patents claiming novel glycopeptides of vancomycin and teicoplanin families published from January 1999 to June 2003. A brief overview of the structures of the …
Number of citations: 26 www.tandfonline.com
DA Thayer, CH Wong - Chemistry–An Asian Journal, 2006 - Wiley Online Library
… We considered that the synthesis of desvancosaminyl vancomycin from the aglycon could … glucosylation of vancomycin aglycon to desvancosaminyl vancomycin, along with release of …
Number of citations: 32 onlinelibrary.wiley.com
M Sauter, P Uhl, KI Foerster, I Mohr, RT Höne… - … of Pharmaceutical and …, 2019 - Elsevier
… H] + signal of desvancosaminyl-vancomycin, which is already … While the [M+H] + signal of desvancosaminyl-vancomycin at … was present for desvancosaminyl-vancomycin. In CID of [ 2 H …
Number of citations: 9 www.sciencedirect.com
J Yan, Z Guo, J Ding, A Shen, J Wang… - Se pu= Chinese …, 2015 - europepmc.org
… and polarity selectivity, therefore, an HILIC method was developed for the analysis of vancomycin and its related impurities including norvancomycin, desvancosaminyl vancomycin, …
Number of citations: 1 europepmc.org
MM Palcic - Current opinion in chemical biology, 2011 - Elsevier
… A domain swapping mutant GtfAH1 comprised the N-terminal acceptor binding domain of a TDP-epi-vancosamine transferase that only transfers to desvancosaminyl vancomycin (DVV) …
Number of citations: 166 www.sciencedirect.com
PJ Solenberg, P Matsushima, DR Stack, SC Wilkie… - Chemistry & biology, 1997 - cell.com
Background: The glycopeptide antibiotics vancomycin and teicoplanin are currently the last line of defence against some microorganisms that are resistant to many drugs. The …
Number of citations: 233 www.cell.com
S Bozdag, W Weyenberg, E Adriaens… - Drug development …, 2010 - Taylor & Francis
… However, the impurity profile of vancomycin showed a relative increase in major degradation product desvancosaminyl vancomycin of 0.4% for 10 kGy treatment and 0.7% for 25 kGy …
Number of citations: 29 www.tandfonline.com
M Mittler, A Bechthold, GE Schulz - Journal of molecular biology, 2007 - Elsevier
… Desvancosaminyl vancomycin (DVV) is the aglycone glucosylated at the C ε -hydroxy group of the fourth residue. DVV-1 is DVV at position 1, where the 2′-hydroxyl group of the …
Number of citations: 107 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。